2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate: is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a bromobenzoate group. Benzothiazole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromobenzoate group, converting it to a benzoate group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Benzoate derivatives.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an anticancer agent. It has shown promising results in inhibiting the growth of certain cancer cell lines .
Medicine: The compound’s anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound binds to the active site of these enzymes, preventing their normal function and leading to cell death .
In terms of its anti-inflammatory action, the compound inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate
- 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate
- 2-(4-Benzylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-bromobenzoate
Comparison: Compared to its similar compounds, 2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate exhibits unique properties due to the presence of the ethyl group on the piperazine moiety. This structural variation can influence its biological activity, making it more or less potent in different applications. For example, the ethyl group may enhance its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Biologische Aktivität
2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 4-bromobenzoate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
Chemical Structure
The compound features a benzothiazole ring, a piperazine moiety, and a bromobenzoate group. The presence of these structural elements contributes to its biological efficacy.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The compound inhibits specific enzymes involved in cell proliferation. It binds to the active sites of these enzymes, preventing their normal function and inducing apoptosis in cancer cells.
- Anti-inflammatory Action : It inhibits cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This mechanism is crucial in managing inflammatory diseases.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Effects : Research has shown that this compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In one study, it was effective against resistant strains of Staphylococcus aureus and Escherichia coli.
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in a significant decrease in inflammatory markers and improved clinical scores compared to control groups.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl | Methyl group enhances solubility | Moderate anticancer activity |
2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl | Phenyl group increases lipophilicity | Enhanced antimicrobial effects |
This compound | Ethyl group improves membrane penetration | Strong anticancer and anti-inflammatory properties |
Eigenschaften
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDVGBUNVVIKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.